N-(1H-imidazol-2-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide
CAS No.:
Cat. No.: VC16319019
Molecular Formula: C17H20N4O2
Molecular Weight: 312.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N4O2 |
|---|---|
| Molecular Weight | 312.37 g/mol |
| IUPAC Name | N-(1H-imidazol-2-yl)-3-[1-(2-methoxyethyl)indol-3-yl]propanamide |
| Standard InChI | InChI=1S/C17H20N4O2/c1-23-11-10-21-12-13(14-4-2-3-5-15(14)21)6-7-16(22)20-17-18-8-9-19-17/h2-5,8-9,12H,6-7,10-11H2,1H3,(H2,18,19,20,22) |
| Standard InChI Key | KIFKNHLTGYECGU-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C=C(C2=CC=CC=C21)CCC(=O)NC3=NC=CN3 |
Introduction
N-(1H-imidazol-2-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide is a complex organic compound featuring both imidazole and indole moieties, classified under the category of propanamides. This compound integrates heterocyclic structures, suggesting potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Synthesis and Purification
The synthesis of N-(1H-imidazol-2-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide typically involves multi-step organic reactions. These may include amide bond formation, which can be facilitated by bases such as triethylamine in solvents like dimethylformamide or dichloromethane. Purification steps often involve recrystallization or chromatography to isolate the desired product from by-products and unreacted materials. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the synthesized compound.
Potential Applications
This compound represents a significant area for further research, particularly in medicinal chemistry aimed at discovering novel therapeutic agents. The presence of both imidazole and indole rings suggests potential bioactivity, making it a candidate for pharmaceutical applications. Similar compounds with indole and imidazole moieties have shown diverse biological activities, including anticancer, antimicrobial, and antiviral properties.
Chemical Reactions and Mechanisms
N-(1H-imidazol-2-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide can participate in various chemical reactions typical for amides. These reactions should be monitored using chromatographic techniques to ensure complete conversion and analyze reaction kinetics. Potential mechanisms could involve interactions with biological targets, although specific details on its mechanism of action are not extensively documented.
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